Tos-PEG6-CH2CO2tBu
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Overview
Description
Tos-PEG6-CH2CO2tBu is a derivative of polyethylene glycol (PEG) that has been modified with a tosyl group and a tert-butyl ester. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The tert-butyl protected carboxyl group can be deprotected under acidic conditions, and the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions .
Scientific Research Applications
Tos-PEG6-CH2CO2tBu has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in the modification of surfaces to enhance hydrophilicity.
Biology: Employed in the conjugation of biomolecules such as proteins and peptides to improve their solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and reduce the immunogenicity of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings with improved properties
Mechanism of Action
- Tos-PEG6-CH2CO2tBu primarily interacts with specific cellular components or proteins. However, precise information about its primary targets remains limited in the available literature .
Target of Action
Mode of Action
Pharmacokinetics
Future Directions
Biochemical Analysis
Biochemical Properties
Tos-PEG6-CH2CO2tBu plays a significant role in biochemical reactions, primarily due to its functional groups. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, making it useful in modifying biomolecules . The tert-butyl ester can be deprotected under acidic conditions, allowing for further functionalization. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable conjugates. For instance, it can be used to modify lysine residues on proteins, enhancing their solubility and stability.
Cellular Effects
This compound influences various cellular processes by modifying proteins and other biomolecules. Its ability to increase solubility and stability of modified proteins can impact cell signaling pathways, gene expression, and cellular metabolism . For example, when used to modify signaling proteins, it can alter their activity and localization, leading to changes in downstream signaling events. Additionally, its impact on gene expression can be observed through changes in the levels of specific mRNAs and proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The tosyl group facilitates nucleophilic substitution reactions, allowing the compound to form stable covalent bonds with nucleophilic groups on proteins and other biomolecules . This modification can lead to changes in the activity, stability, and localization of the target biomolecules. For instance, modifying a protein’s lysine residues can prevent ubiquitination, thereby affecting its degradation and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under standard storage conditions (-20°C), but its stability can be affected by exposure to light, heat, and moisture . Over time, degradation of the compound can lead to reduced efficacy in biochemical reactions. Long-term studies have shown that modified proteins retain their enhanced solubility and stability for extended periods, although gradual degradation can occur.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs. Therefore, careful dosage optimization is essential to minimize toxicity while achieving the desired biochemical modifications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by esterases, which cleave the tert-butyl ester to release the active carboxyl group . This metabolic conversion is crucial for the compound’s activity in biochemical reactions. Additionally, the PEG spacer can influence the metabolic flux by altering the solubility and distribution of the modified biomolecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer enhances its solubility, allowing for efficient transport across cell membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, depending on the nature of the modified biomolecules.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . For example, the compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through the addition of targeting peptides. These modifications can enhance the compound’s activity and function within specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tos-PEG6-CH2CO2tBu typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor to introduce the polyethylene glycol chain.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tos-PEG6-CH2CO2tBu undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a very good leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Deprotection: The tert-butyl ester can be deprotected under acidic conditions to yield the free carboxylic acid
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the tert-butyl protecting group
Major Products Formed
Nucleophilic Substitution: The major products are the substituted PEG derivatives where the tosyl group has been replaced by the nucleophile.
Deprotection: The major product is the free carboxylic acid derivative of PEG
Comparison with Similar Compounds
Similar Compounds
Tos-PEG4-CH2CO2tBu: A shorter PEG chain variant with similar reactivity but different solubility properties.
Tos-PEG8-CH2CO2tBu: A longer PEG chain variant with enhanced solubility and flexibility.
Tos-PEG6-CH2CO2H: The free acid form of Tos-PEG6-CH2CO2tBu, which lacks the tert-butyl protecting group
Uniqueness
This compound is unique due to its balanced PEG chain length, which provides an optimal combination of solubility and reactivity. The presence of both the tosyl group and the tert-butyl ester allows for versatile chemical modifications and conjugations, making it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O10S/c1-20-5-7-21(8-6-20)34(25,26)32-18-17-30-14-13-28-10-9-27-11-12-29-15-16-31-19-22(24)33-23(2,3)4/h5-8H,9-19H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURYEYDXOMEIFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O10S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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